3,4-Dibromo-6-tert-butylbenzene-1,2-diol
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Overview
Description
3,4-Dibromo-6-tert-butylbenzene-1,2-diol is an organic compound classified as a brominated aromatic diol Its structure consists of a benzene ring substituted with two bromine atoms at positions 3 and 4, a tert-butyl group at position 6, and hydroxyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-6-tert-butylbenzene-1,2-diol typically involves the bromination of 6-tert-butylbenzene-1,2-diol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-6-tert-butylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 6-tert-butylbenzene-1,2-diol.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3,4-Dibromo-6-tert-butylbenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-6-tert-butylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-tert-butylbenzene-1,3-diol
- 1,2-Dibromo-4-tert-butylbenzene
- tert-Butylbenzene
Uniqueness
3,4-Dibromo-6-tert-butylbenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
63488-42-6 |
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Molecular Formula |
C10H12Br2O2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
3,4-dibromo-6-tert-butylbenzene-1,2-diol |
InChI |
InChI=1S/C10H12Br2O2/c1-10(2,3)5-4-6(11)7(12)9(14)8(5)13/h4,13-14H,1-3H3 |
InChI Key |
OYVCQRNIOCHKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)Br)Br |
Origin of Product |
United States |
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